Fluperlapina
Descripción general
Descripción
Se sintetizó por primera vez en 1979 y se ha estudiado por su eficacia en el tratamiento de diversas afecciones médicas, incluida la esquizofrenia, la psicosis asociada a la enfermedad de Parkinson, los síntomas depresivos y la distonía . Nunca se comercializó debido a su potencial para causar agranulocitosis potencialmente mortal, similar a la clozapina .
Aplicaciones Científicas De Investigación
Química: La fluperlapina sirve como un compuesto modelo para estudiar la síntesis y la reactividad de los derivados de dibenzo[b,e]azepina.
Biología: La investigación sobre la this compound ha proporcionado información sobre sus interacciones con diversos objetivos biológicos, incluidos los receptores de neurotransmisores.
Mecanismo De Acción
La fluperlapina ejerce sus efectos al interactuar con diversos receptores de neurotransmisores en el cerebro. Tiene una alta afinidad por los receptores de serotonina (5-HT2A, 5-HT2C, 5-HT6, 5-HT7) y los receptores muscarínicos de acetilcolina (M1, M2, M3, M4, M5) . También interactúa con los receptores de dopamina (D1, D2, D3, D4), aunque su afinidad por estos receptores es menor en comparación con la clozapina . La interacción con estos receptores conduce a la modulación de la liberación de neurotransmisores y las vías de señalización, lo que da como resultado sus efectos antipsicóticos, antidepresivos y sedantes .
Análisis Bioquímico
Biochemical Properties
Fluperlapine and clozapine have shown the most pronounced anticholinergic effects. Fluperlapine was equipotent with clozapine in displacing [3H]-QNB from muscarinic receptors of the calf cerebral cortex . It has been found to interact with cholinergic and noradrenergic systems .
Cellular Effects
Fluperlapine’s effects on cellular function are primarily related to its interactions with cholinergic and noradrenergic systems. It has been found to have a significant impact on these systems, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fluperlapine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has a marked affinity for α1-adrenoceptors but a negligible affinity for α2-adrenoceptors .
Temporal Effects in Laboratory Settings
Fluperlapine’s effects on cellular function have been observed over time in laboratory settings. It has been found to be an inhibitor of the reuptake of NA .
Dosage Effects in Animal Models
The effects of Fluperlapine vary with different dosages in animal models. It has been found to be as effective as imipramine in antagonizing tetrabenazine-induced ptosis in the rat .
Metabolic Pathways
Fluperlapine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been found to have effects on metabolic flux and metabolite levels .
Métodos De Preparación
La fluperlapina se puede sintetizar mediante una serie de reacciones químicas que implican la formación de la estructura central de dibenzo[b,e]azepina. La ruta sintética generalmente implica los siguientes pasos:
Formación del núcleo de dibenzo[b,e]azepina: Esto implica la ciclación de precursores apropiados para formar la estructura central.
Introducción del átomo de flúor: El átomo de flúor se introduce en la posición 3 del núcleo de dibenzo[b,e]azepina.
Unión del anillo de piperazina: El anillo de piperazina se une a la posición 6 del núcleo de dibenzo[b,e]azepina.
Los métodos de producción industrial para la this compound implicarían la ampliación de estos pasos sintéticos mientras se garantiza la pureza y el rendimiento del producto final. Las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, se optimizarían para lograr una producción eficiente.
Análisis De Reacciones Químicas
La fluperlapina experimenta diversas reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en la this compound.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y diversos nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.
Comparación Con Compuestos Similares
La fluperlapina es estructural y farmacológicamente similar a la clozapina y la perlapina . Al igual que la clozapina, la this compound no es cataleptógena, causa sedación y relajación muscular, y tiene propiedades anticolinérgicas . La this compound tiene una menor afinidad por los receptores de dopamina en comparación con la clozapina, lo que puede contribuir a su menor riesgo de efectos secundarios extrapiramidales . Otros compuestos similares incluyen la clorpromazina y la haloperidol, que son neurolépticos clásicos con diferentes perfiles de unión a receptores y perfiles de efectos secundarios .
Propiedades
IUPAC Name |
3-fluoro-6-(4-methylpiperazin-1-yl)-11H-benzo[c][1]benzazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3/c1-22-8-10-23(11-9-22)19-17-5-3-2-4-14(17)12-15-6-7-16(20)13-18(15)21-19/h2-7,13H,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWGMKKHCLHVIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(CC4=CC=CC=C42)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046123 | |
Record name | Fluperlapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67121-76-0 | |
Record name | Fluperlapine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67121-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluperlapine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067121760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluperlapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUPERLAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWG253M961 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Fluperlapine interact with the dopaminergic system?
A1: Fluperlapine demonstrates a unique interaction with the dopaminergic system. While it exhibits a lower binding affinity for dopamine D2 receptors compared to typical antipsychotics like haloperidol , it effectively enhances dopamine turnover in the striatum . This suggests a potential involvement with other dopaminergic mechanisms beyond direct D2 receptor antagonism.
Q2: What is the role of serotonin receptors in Fluperlapine's action?
A2: Research highlights Fluperlapine's significant affinity for serotonin receptors, particularly 5-HT2 and 5-HT6 subtypes , . Notably, its higher affinity for 5-HT2 receptors compared to dopamine D2 receptors is a hallmark of atypical antipsychotics and might contribute to its reduced extrapyramidal side effects compared to typical antipsychotics .
Q3: Does Fluperlapine influence dopamine release in the brain?
A3: Microdialysis studies in freely moving rats reveal that Fluperlapine, similar to clozapine, increases the release of dopamine and its metabolites in both the striatum and prefrontal cortex . This effect appears to be mediated, at least in part, through D1 receptors .
Q4: What is the molecular formula and weight of Fluperlapine?
A4: The molecular formula of Fluperlapine is C19H21FN2 and its molecular weight is 312.39 g/mol.
Q5: Is there any spectroscopic data available for Fluperlapine?
A6: While the provided abstracts do not specify detailed spectroscopic data, research suggests that techniques like mass spectrometry and NMR spectroscopy have been employed to characterize Fluperlapine and its metabolites , .
Q6: How is Fluperlapine metabolized in the body?
A7: Studies indicate that Fluperlapine undergoes extensive metabolism, primarily through oxidation, with 7-hydroxyfluperlapine identified as a major metabolite . Both cytochrome P450 enzymes and flavin-dependent monooxygenases contribute to its metabolism .
Q7: Does the route of administration influence Fluperlapine's absorption and metabolism?
A8: Research in rats revealed that the route of administration (diet vs. gavage) impacts Fluperlapine's pharmacokinetic profile . Despite similar overall absorption, the peak concentration of radioactivity was achieved earlier and at a higher level with gavage compared to dietary administration. This difference in exposure to the parent drug and its metabolites might contribute to varying toxicological findings observed between the two routes .
Q8: What is the role of cytochrome P450 2D6 in Fluperlapine metabolism?
A9: In vitro studies demonstrate that Fluperlapine is metabolized by cytochrome P450 2D6 (CYP2D6), a polymorphic enzyme in humans . This suggests that interindividual variability in CYP2D6 activity could contribute to the observed variability in Fluperlapine kinetics.
Q9: What is known about the toxicity profile of Fluperlapine?
A10: Research indicates that Fluperlapine, like its structural analog clozapine, carries a risk of agranulocytosis , . Studies point towards the potential involvement of a reactive iminoquinone metabolite in this adverse effect, similar to the mechanism proposed for clozapine-induced agranulocytosis .
Q10: Are there any studies investigating the oxidative potential of Fluperlapine?
A11: While some studies suggest Fluperlapine might be less susceptible to peroxidase-mediated oxidation compared to clozapine , further research is needed to fully elucidate its oxidative potential and its link to potential hematological side effects.
Q11: Does Fluperlapine offer any advantages over typical antipsychotics?
A13: Clinical observations suggest that Fluperlapine may have a lower propensity to induce extrapyramidal side effects compared to typical antipsychotics like haloperidol . This advantage is often attributed to its atypical pharmacological profile, particularly its higher affinity for 5-HT2 receptors over D2 receptors .
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.